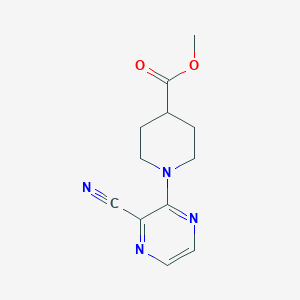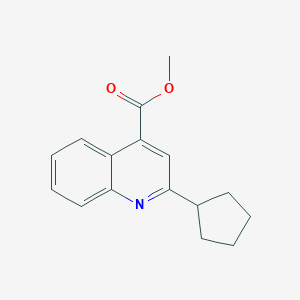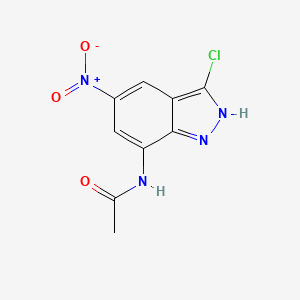
Methyl 1-(3-cyanopyrazin-2-yl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(3-cyanopyrazin-2-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C12H14N4O2 and a molecular weight of 246.27 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-cyanopyrazin-2-yl)piperidine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a piperidine derivative with a pyrazine derivative in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(3-cyanopyrazin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 1-(3-cyanopyrazin-2-yl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Methyl 1-(3-cyanopyrazin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: Similar structure but lacks the cyano group.
Pyrrolidine derivatives: Share a similar piperidine ring but differ in the substituents attached to the ring.
Uniqueness
Methyl 1-(3-cyanopyrazin-2-yl)piperidine-4-carboxylate is unique due to the presence of both the cyano and pyrazine groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C12H14N4O2 |
|---|---|
Poids moléculaire |
246.27 g/mol |
Nom IUPAC |
methyl 1-(3-cyanopyrazin-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C12H14N4O2/c1-18-12(17)9-2-6-16(7-3-9)11-10(8-13)14-4-5-15-11/h4-5,9H,2-3,6-7H2,1H3 |
Clé InChI |
ASSZBRCJZNOXBT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCN(CC1)C2=NC=CN=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate](/img/structure/B15066404.png)




![7-Methyl-4-oxo-4H-pyrimido[2,1-A]isoquinoline-3-carboxylic acid](/img/structure/B15066428.png)


![2,4-Dichloropyrimido[4,5-B]quinoline](/img/structure/B15066445.png)


![[(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol](/img/structure/B15066459.png)
